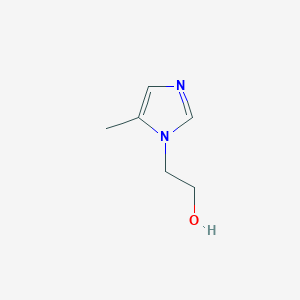![molecular formula C15H11ClO3 B8746140 2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid](/img/structure/B8746140.png)
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid is an organic compound with the molecular formula C14H9ClO3. It is a derivative of benzoic acid, where a 4-chlorophenacyl group is attached to the second position of the benzoic acid ring. This compound is known for its photoluminescence properties when forming complexes with europium and terbium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid can be synthesized through the reaction of 4-chlorophenacyl bromide with benzoic acid derivatives. The reaction typically involves the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at room temperature . Another method involves the oxidation of 2-chloro-3-(4-chlorophenyl)-3-phenyl-2-propenoic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial purposes, ensuring high purity and yield through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid ring.
Substitution: The chlorine atom in the 4-chlorophenacyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid has several scientific research applications:
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials with specific photoluminescent properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid involves its ability to form complexes with metals like europium and terbium. These complexes exhibit photoluminescence, which is useful in various applications. The molecular targets and pathways involved include the interaction of the compound with metal ions, leading to energy transfer and emission of light .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorobenzoyl)benzoic acid
- 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
- 2-(3-Amino-4-chlorobenzoyl)benzoic acid
Uniqueness
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid is unique due to its specific photoluminescence properties when forming complexes with europium and terbium. This makes it particularly valuable in applications requiring precise photoluminescent characteristics .
Propiedades
Fórmula molecular |
C15H11ClO3 |
|---|---|
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2,(H,18,19) |
Clave InChI |
JCXDOTZDDCPOBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
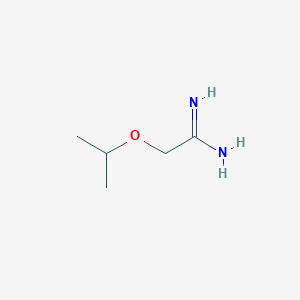
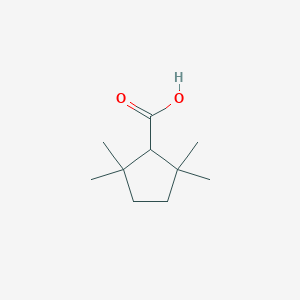

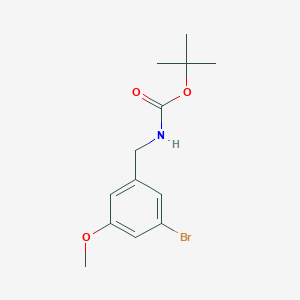
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-(triethylsilyl)-](/img/structure/B8746093.png)

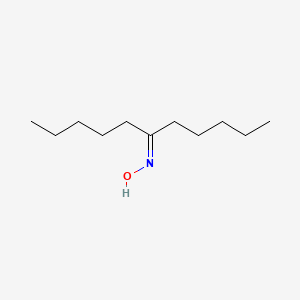
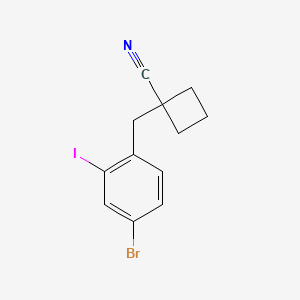


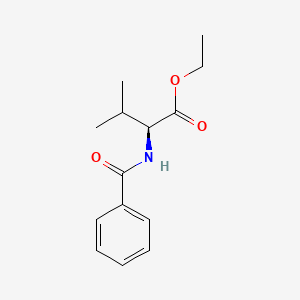

![N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8746132.png)
